molecular formula C30H44NO2P B12338636 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline

Cat. No.: B12338636
M. Wt: 481.6 g/mol
InChI Key: ATGKUGPYNSNNKN-UHFFFAOYSA-N
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Description

1-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline is a complex organic compound with a unique structure It is characterized by a phosphapentacyclic core fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline involves multiple steps The initial step typically includes the formation of the phosphapentacyclic core through a series of cyclization reactionsThe reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization and condensation processes .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The compound’s unique structure allows it to interact with various pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
  • [(2S)-1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-naphthale n-1-yl-2H-quinolin-8-yl]-diphenylphosphane

Uniqueness

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline is unique due to its specific phosphapentacyclic structure fused with a quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H44NO2P

Molecular Weight

481.6 g/mol

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C30H44NO2P/c1-20-14-15-23-10-4-7-13-26(23)31(20)34-32-27-18-16-21-8-2-5-11-24(21)29(27)30-25-12-6-3-9-22(25)17-19-28(30)33-34/h4,7,10,13,20-22,24-25,27-30H,2-3,5-6,8-9,11-12,14-19H2,1H3

InChI Key

ATGKUGPYNSNNKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2N1P3OC4CCC5CCCCC5C4C6C7CCCCC7CCC6O3

Origin of Product

United States

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